Pterocarpol

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

Synonyms

Canonical SMILES

Isomeric SMILES

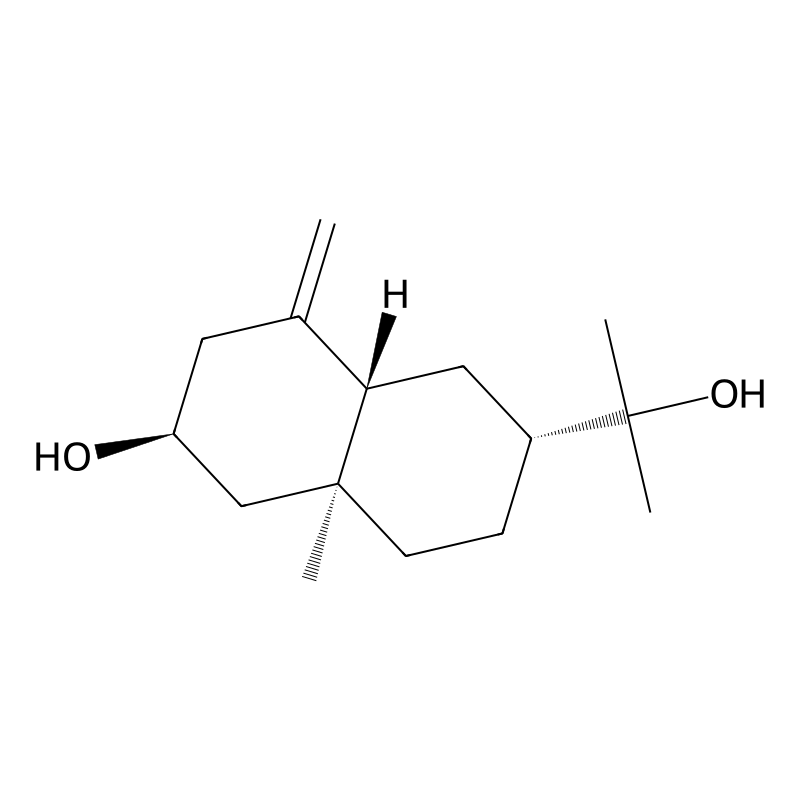

Pterocarpol is a sesquiterpene alcohol that is primarily isolated from the heartwood of various species within the genus Pterocarpus, notably Pterocarpus macrocarpus and Pterocarpus santalinus. It is characterized by its chemical structure, which includes a 2,11-dihydroxy, Δ4(15)-eudesmene backbone. Pterocarpol exhibits a complex arrangement of functional groups that contribute to its biological activity and potential applications in various fields .

Pterocarpol is sensitive to acidic conditions, which can lead to the formation of resinous products through the intermediate formation of isoflavenes. This reactivity highlights its potential as a precursor in synthetic organic chemistry and its role in natural product synthesis . Additionally, pterocarpol can participate in various oxidation and reduction reactions, which can modify its functional groups and alter its biological properties.

Pterocarpol has demonstrated a range of biological activities, including:

- Antioxidant Activity: It exhibits significant radical-scavenging properties, which are beneficial in combating oxidative stress. Studies have shown that pterocarpol can effectively neutralize free radicals such as DPPH (1,1-diphenyl-2-picrylhydrazyl) and nitric oxide .

- Antimicrobial Properties: Pterocarpol has been reported to possess antibacterial and antifungal activities, making it a candidate for developing natural antimicrobial agents .

- Anti-inflammatory Effects: Its ability to modulate inflammatory pathways suggests potential therapeutic uses in treating inflammatory diseases .

- Antidiabetic Activity: Some studies indicate that pterocarpol may help regulate blood sugar levels, contributing to its role in diabetes management .

Pterocarpol has several applications across different fields:

- Pharmaceuticals: Due to its antioxidant, anti-inflammatory, and antimicrobial properties, pterocarpol is being explored for use in drug formulations aimed at treating various diseases.

- Cosmetics: Its antioxidant properties make it a valuable ingredient in skincare products targeting aging and UV protection .

- Agriculture: The compound's insect antifeedant properties suggest potential use as a natural pesticide or plant protectant .

Pterocarpol belongs to a larger class of compounds known as pterocarpans. Here are some similar compounds along with a comparison highlighting their uniqueness:

| Compound | Source | Biological Activity | Unique Features |

|---|---|---|---|

| Pterostilbene | Pterocarpus santalinus | Antioxidant, anti-inflammatory | Structural similarity to resveratrol; more lipophilic |

| Santalin A | Pterocarpus santalinus | Antimicrobial | Known for strong color properties |

| Isopterocarpalone | Pterocarpus santalinus | Antioxidant | Exhibits unique structural variations |

| Pterocarpdiolone | Pterocarpus macrocarpus | Antifungal | Different functional group orientation |

| Homopterocarpin | Various Pterocarpus species | Antimicrobial | More abundant in certain species |

Pterocarpol stands out due to its specific sesquiterpene structure and diverse biological activities that make it suitable for pharmaceutical applications while also contributing to the ecological defense mechanisms of the plants from which it is derived.

Solvent-Based Extraction Protocols for Heartwood Matrices

The extraction of pterocarpol from heartwood matrices of Pterocarpus species requires specialized methodologies that account for the unique physicochemical properties of both the target compound and the woody substrate. Pterocarpol, identified as a eudesmane sesquiterpenoid with molecular formula C₁₅H₂₆O₂ and molecular weight 238.37 grams per mole, presents specific extraction challenges due to its moderate polarity and occurrence within lignified plant tissues [1].

Soxhlet Extraction Methodology

Soxhlet extraction represents the most extensively documented conventional method for pterocarpol isolation from Pterocarpus heartwood. This technique ensures intimate contact between the sample matrix and extraction solvent through continuous recycling of the solvent vapor [2] [3]. The optimization of Soxhlet extraction parameters has demonstrated significant influence on yield and compound purity.

The most effective solvent system identified consists of benzene-ethanol mixture in a 1:2 volume ratio, operating at temperatures ranging from 67 to 81 degrees Celsius [2] [4]. This mixed solvent system exploits the complementary solubility characteristics of both components, where benzene facilitates penetration into the wood structure and dissolution of lipophilic extractives, while ethanol enhances extraction of moderately polar compounds including pterocarpol [5].

Extraction yields using optimized Soxhlet protocols range from 2.8 to 5.25 percent by weight, with extraction durations of approximately 6 hours [2] [6]. The powdered heartwood material, typically ground to 40-mesh particle size, undergoes pre-treatment involving drying at 100 degrees Celsius for 5 hours to remove residual moisture that may interfere with organic solvent extraction [7].

Ultrasonic-Assisted Extraction Protocols

Ultrasonic-assisted extraction has emerged as an efficient alternative to conventional methods, offering reduced extraction times and enhanced compound recovery through cavitation effects [8] [6]. The ultrasonic treatment generates mechanical vibrations that increase cell wall permeability and accelerate mass transfer processes.

Optimized ultrasonic extraction parameters employ methanol or ethanol as the primary solvent at room temperature conditions [8]. The extraction process involves three consecutive 2-hour treatments with fresh solvent, achieving yields of 1.7 to 2.1 percent by weight [9]. The ultrasonic frequency and power settings require careful optimization to prevent degradation of thermolabile compounds while maximizing extraction efficiency.

Microwave-Assisted Extraction Optimization

Microwave-assisted extraction represents the most time-efficient extraction methodology, utilizing electromagnetic heating to accelerate extraction kinetics [8] [6]. The technique employs microwave irradiation at 1350 watts power operating at 100 percent capacity, with extraction times ranging from 8 to 40 minutes [9].

Response surface methodology optimization has identified optimal conditions including a solvent-to-sample ratio of 10:1 volume to weight, soaking time of 20 minutes, and sonication time of 10 minutes [10]. Under these optimized conditions, experimental yields reach 2.14 milligrams per gram of plant material, closely approximating predicted values of 2.070 milligrams per gram [10].

Comparative Extraction Efficiency Analysis

Systematic comparison of extraction methodologies reveals significant differences in both yield and compound selectivity. Microwave-assisted extraction demonstrates superior efficiency for pterostilbene recovery, extracting approximately 279 percent more pterostilbene compared to conventional percolation methods [6]. The enhanced efficiency results from localized heating effects that disrupt cell wall integrity and accelerate diffusion processes.

Percolation methods, while providing lower yields, offer advantages in terms of gentler extraction conditions that minimize thermal degradation of sensitive compounds [11]. The technique employs 95 percent ethanol in a 1:6 ratio with extraction periods of 24 to 48 hours at room temperature, achieving yields of 2.5 to 3.2 percent by weight [11].

Chromatographic Purification Techniques

Following primary extraction, chromatographic purification becomes essential for isolating pterocarpol from complex heartwood extract matrices. The purification strategy must address the presence of structurally related compounds, phenolic substances, and other secondary metabolites that co-extract with the target compound.

Column Chromatography Optimization

Column chromatography serves as the fundamental purification step for pterocarpol isolation, exploiting differential adsorption characteristics on solid stationary phases [12] [13]. The optimization of column parameters directly influences separation efficiency and compound recovery.

3.2.1.1. Stationary Phase Selection and Preparation

Silica gel represents the preferred stationary phase for pterocarpol purification due to its polar surface characteristics and compatibility with the target compound's physicochemical properties [14] [15]. Spherical silica gel particles demonstrate superior performance compared to irregular-shaped alternatives, providing enhanced column bed uniformity and improved separation efficiency [14].

The optimal particle size range spans 40 to 100 micrometers for standard column chromatography applications [14]. Finer particles (40-50 micrometers) enable high-resolution separations but require elevated operating pressures, while coarser particles (63-100 micrometers) facilitate higher flow rates with reduced pressure requirements [14].

Column preparation follows established protocols involving dry packing or wet slurry methods [15]. The wet method proves superior for achieving uniform bed density, involving preparation of a stationary phase slurry in the initial mobile phase solvent followed by careful column packing to eliminate air bubbles [12].

3.2.1.2. Mobile Phase System Optimization

The mobile phase system requires careful optimization to achieve selective elution of pterocarpol while maintaining separation from structurally related impurities. Normal-phase chromatography employing hexane-ethyl acetate gradient systems provides optimal separation characteristics [16] [17].

The gradient program typically initiates with 100 percent hexane, progressing through increasing ethyl acetate concentrations to achieve compound elution based on polarity differences [17]. Flow rates between 2 to 5 milliliters per minute provide optimal balance between separation efficiency and analysis time [18].

Column loading capacity influences separation quality, with optimal sample loads ranging from 1 to 10 percent by weight relative to the stationary phase mass [17]. Excessive loading results in band broadening and poor resolution, while insufficient loading reduces throughput efficiency.

3.2.1.3. Separation Monitoring and Fraction Collection

Thin-layer chromatography serves as the primary monitoring technique for column separation progress [19]. Developed plates visualized under ultraviolet light at 254 nanometers enable tracking of compound elution patterns and optimization of fraction collection intervals.

Fraction collection protocols employ systematic collection of fixed-volume fractions, typically 10 to 50 milliliters depending on column dimensions and flow rate [13]. Each fraction undergoes analytical evaluation to identify those containing the target compound with acceptable purity levels.

High-Performance Liquid Chromatography Parameters

High-Performance Liquid Chromatography provides the final purification step for obtaining analytical-grade pterocarpol, offering superior resolution and quantitative analysis capabilities [20] [21].

3.2.2.1. Analytical High-Performance Liquid Chromatography Conditions

Analytical High-Performance Liquid Chromatography employs reversed-phase columns packed with octadecylsilyl-modified silica gel [22]. Column dimensions of 250 millimeters length by 4.6 millimeters internal diameter with 5-micrometer particle size provide optimal separation efficiency [22].

The mobile phase consists of acetonitrile and water mixtures, with acetonitrile concentrations ranging from 35 to 95 percent volume/volume depending on the specific separation requirements [23] [22]. Addition of 0.1 percent formic acid or acetic acid enhances peak shape and separation selectivity [10] [24].

Flow rates of 1.0 milliliters per minute provide optimal balance between separation efficiency and analysis time [22]. Detection wavelengths between 254 to 306 nanometers enable quantitative analysis of pterocarpol and related compounds [10] [25].

3.2.2.2. Preparative High-Performance Liquid Chromatography Scaling

Preparative High-Performance Liquid Chromatography enables isolation of milligram to gram quantities of purified pterocarpol for further characterization and biological evaluation [20] [26]. Scale-up considerations include column diameter optimization, flow rate adjustment, and injection volume modification.

Semi-preparative columns with 9.4-millimeter internal diameter provide optimal balance between sample capacity and separation efficiency [27]. Flow rates increase proportionally to column cross-sectional area, typically ranging from 2 to 4 milliliters per minute for semi-preparative applications [27].

Injection volumes range from 100 to 500 microliters for semi-preparative systems, with sample concentrations optimized to prevent column overloading [27]. Gradient programs may require modification to accommodate increased sample loads while maintaining separation quality.

3.2.2.3. Method Validation and Quality Control

High-Performance Liquid Chromatography method validation ensures reliable quantitative analysis of pterocarpol in various sample matrices [28]. Validation parameters include linearity, accuracy, precision, specificity, and detection limits.

Calibration curves demonstrate linearity across concentration ranges of 1 to 75 micrograms per gram with correlation coefficients exceeding 0.9995 [22]. Method accuracy, expressed as percentage recovery, ranges from 98.10 to 101.93 percent [22]. Precision, measured as coefficient of variation, remains below 1.25 percent for all validation studies [22].

Detection limits achieve levels of 2.65 nanograms per gram for limit of detection and 7.95 nanograms per gram for limit of quantification [22]. These sensitivity levels enable trace-level analysis of pterocarpol in complex biological and pharmaceutical matrices.